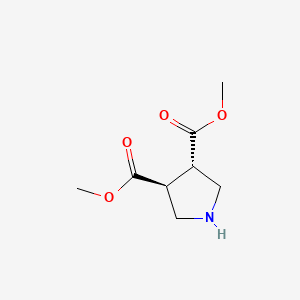

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate

Description

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate is a chiral pyrrolidine derivative featuring two methyl ester groups at the 3 and 4 positions. The (3S,4S) stereochemistry imparts distinct spatial and electronic properties, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and catalysis. For instance, similar compounds are synthesized via hydrogenolysis of benzyl-protected precursors , and their stereochemistry is confirmed using NMR and IR spectroscopy .

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEONENFBMPLKOR-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate typically involves the reaction of pyrrolidine derivatives with dimethyl oxalate under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, followed by the addition of dimethyl oxalate to form the desired ester product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Potential as an Enzyme Inhibitor

Research indicates that Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate can interact with specific enzymes due to its chiral nature. This interaction may lead to enzyme inhibition, influencing various metabolic pathways. Ongoing studies aim to elucidate these mechanisms further for potential therapeutic uses, particularly in drug development targeting specific diseases.

Drug Development

The compound's ability to fit into active sites of enzymes effectively positions it as a candidate for developing new pharmaceuticals. Its dual ester functionality enhances reactivity, which is crucial for creating effective drug molecules. The compound's synthesis methods are also being optimized for higher yields and purity, which is essential for pharmaceutical applications.

Organic Chemistry Research

Synthesis Techniques

this compound is synthesized through the esterification of pyrrolidine-3,4-dicarboxylic acid using dimethyl sulfate as a methylating agent. This process can be performed under reflux conditions with a base like sodium hydroxide. In industrial settings, continuous flow synthesis methods are employed to improve reaction control and product quality.

Comparative Studies

The compound has been compared with structurally similar compounds to highlight its unique properties. For instance:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Diethyl pyrrole-3,4-dicarboxylate | Pyrrole derivative | Different alkyl groups; less chiral specificity |

| Dimethyl succinate | Dicarboxylic acid | Lacks nitrogen; simpler structure |

| Pyrrolidine-2-carboxylic acid | Pyrrolidine derivative | Different substitution pattern |

| 1-Methylpyrrole-2-carboxylic acid | Pyrrole derivative | Contains nitrogen; different reactivity |

This comparison illustrates how this compound stands out due to its stereochemistry and dual ester functionality.

Industrial Applications

Chemical Manufacturing

In addition to its pharmaceutical potential, this compound can be utilized in the production of other chemical compounds due to its reactivity and structural characteristics. Its synthesis under controlled conditions can yield high-purity products suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. The pathways involved may include modulation of signal transduction processes and alteration of metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

Physical and Spectral Properties

- IR/NMR Data :

- Thermal Properties :

- (3S,4R)-Pyrrolidine-3,4-diol has a boiling point of 232.3±30.0 °C and flash point of 144.0±15.1 °C , whereas ester derivatives (e.g., dimethyl) likely exhibit lower melting points due to reduced polarity.

Biological Activity

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure with two carboxylate groups. This configuration contributes to its biological activity by allowing interactions with various biological targets.

1. Cytotoxicity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound's activity is often assessed using assays such as MTT or XTT to evaluate cell viability.

- Cytotoxic Effects :

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 4a | LoVo Colon Cells | 5.2 | High |

| 4d | LoVo Colon Cells | 6.8 | Moderate |

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Various studies highlight its efficacy against both Gram-positive and Gram-negative bacteria.

- Antimicrobial Efficacy :

- The compound was tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results comparable to conventional antibiotics.

- Minimum inhibitory concentrations (MICs) were determined for several derivatives, indicating effective antimicrobial activity at low concentrations .

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 50 | Comparable to Ampicillin |

| Escherichia coli | 100 | Moderate activity |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. For example:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of cancer cells.

- Receptor Modulation : It has been suggested that the compound interacts with nuclear hormone receptors, which could influence gene expression related to cell growth and apoptosis .

Case Studies

Several case studies have explored the therapeutic potential of pyrrolidine derivatives:

- Diabetes Treatment : A study indicated that derivatives of pyrrolidine could act as agonists for G-protein-coupled receptors involved in glucose metabolism .

- Cancer Therapy : Research has shown that compounds similar to this compound can induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate, and how can enantiomeric purity be optimized?

- Methodological Answer :

- Stereoselective Synthesis : Use chiral catalysts (e.g., organocatalysts or metal complexes) to control the stereochemistry during esterification of the pyrrolidine backbone. Boc-protected intermediates (e.g., (3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic acid) can be employed to preserve stereointegrity during reactions, followed by deprotection and methylation .

- Optimization : Vary solvent polarity (e.g., DMF vs. THF) and temperature to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, highlights the use of X-ray crystallography to confirm stereochemistry in analogous dihydropyridine derivatives .

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute stereochemistry and confirm the (3S,4S) configuration, as demonstrated in for structurally related dihydropyridines .

- NMR Spectroscopy : Use 2D NMR (e.g., COSY, NOESY) to assign proton and carbon signals, particularly for distinguishing axial/equatorial substituents on the pyrrolidine ring.

- Chiral Analysis : Employ chiral stationary-phase HPLC to quantify enantiomeric purity, referencing protocols from ’s supplementary data .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to avoid hydrolysis or oxidation. specifies similar protocols for Boc-protected analogs .

- Solubility Considerations : Prepare stock solutions in anhydrous DMSO or dichloromethane to minimize ester hydrolysis. Pre-dry solvents over molecular sieves .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust by working in a fume hood .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For spills, use absorbent materials and avoid generating aerosols .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of derivatives or reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model reaction pathways and transition states. highlights ICReDD’s approach, combining quantum mechanics with experimental feedback to optimize conditions (e.g., solvent effects, catalysts) .

- Machine Learning : Train models on existing reaction datasets to predict regioselectivity or byproduct formation. For example, ’s classification of reaction fundamentals (RDF2050112) aligns with this methodology .

Q. What stereochemical factors influence the reactivity of this compound in catalytic asymmetric reactions?

- Methodological Answer :

- Conformational Analysis : Use DFT calculations to evaluate the energy barriers between axial and equatorial conformers. ’s stereochemical data for Boc-protected analogs can guide hypotheses .

- Steric and Electronic Effects : Modify substituents on the pyrrolidine ring (e.g., Boc vs. methyl groups) and study their impact on reaction rates via kinetic experiments .

Q. How should researchers resolve contradictions in reported solvent effects on this compound’s reactivity?

- Methodological Answer :

- Systematic Solvent Screening : Test reactivity in a matrix of solvents (polar aprotic, protic, nonpolar) while controlling for water content. ’s safety data for analogous esters provides a baseline for solvent compatibility .

- Feedback Loop : Integrate experimental results with computational solvation models (e.g., COSMO-RS) to identify outliers, as described in ’s reaction design framework .

Q. What methodologies are effective for studying the environmental fate or degradation products of this compound?

- Methodological Answer :

- Atmospheric Chemistry Models : Apply techniques from ’s DOE program, such as tracking oxidation pathways via mass spectrometry or modeling heterogeneous reactions .

- Ecotoxicity Assays : Use zebrafish or Daphnia magna models to assess aquatic toxicity, referencing ’s ecological data for structurally related esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.